molecular formula C16H18FNO2 B7479263 (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol

(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol

Cat. No. B7479263
M. Wt: 275.32 g/mol
InChI Key: DIDHEXCSDODNKO-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol, also known as carvedilol, is a beta-blocker medication that is used to treat various cardiovascular conditions, including high blood pressure, heart failure, and angina. This compound was first synthesized in the 1980s and has since become a widely used medication due to its effectiveness and relatively low incidence of side effects. In

Mechanism of Action

The mechanism of action of (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol involves its binding to beta-adrenergic receptors in the heart and blood vessels. By blocking the effects of adrenaline and other stress hormones, (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol reduces the workload on the heart and lowers blood pressure. In addition, (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol may also have direct antioxidant effects, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol has several biochemical and physiological effects. It reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a reduction in heart rate, blood pressure, and cardiac output. In addition, (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol may have direct antioxidant effects, which may protect the heart and blood vessels from damage.

Advantages and Limitations for Lab Experiments

(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol has several advantages and limitations for lab experiments. It is a widely used beta-blocker medication with a well-established safety profile. This makes it a useful tool for studying the cardiovascular system in both animal and human models. However, (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol may have off-target effects that could confound experimental results. In addition, its effects on the cardiovascular system may vary depending on the dose and duration of treatment.

Future Directions

There are several future directions for research on (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol. One area of interest is the potential use of (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol as a cardioprotective agent in conditions such as myocardial infarction and heart failure. Another area of interest is the development of more selective beta-blockers that target specific beta-adrenergic receptors in the heart and blood vessels. Finally, the role of (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol in the treatment of other conditions, such as anxiety and migraine, could also be explored.
Conclusion
In conclusion, (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol is a beta-blocker medication that is widely used to treat various cardiovascular conditions. Its mechanism of action involves its binding to beta-adrenergic receptors in the heart and blood vessels, leading to a reduction in heart rate, blood pressure, and cardiac output. (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol involves several steps. The first step is the synthesis of 2-(2-fluorophenoxy)ethanol from 2-fluorophenol and ethylene oxide. The second step involves the reaction of 2-(2-fluorophenoxy)ethanol with phenyl isocyanate to form 2-(2-fluorophenoxy)ethyl carbamate. The final step is the reduction of 2-(2-fluorophenoxy)ethyl carbamate with sodium borohydride to yield (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol.

Scientific Research Applications

(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol has been extensively studied for its cardiovascular effects. It has been shown to reduce blood pressure, heart rate, and cardiac output, making it an effective treatment for hypertension and heart failure. In addition, (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol has been found to have antioxidant properties, which may contribute to its cardioprotective effects.

properties

IUPAC Name

(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c17-14-8-4-5-9-16(14)20-11-10-18-12-15(19)13-6-2-1-3-7-13/h1-9,15,18-19H,10-12H2/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDHEXCSDODNKO-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCOC2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCOC2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol

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